Cas no 1252853-82-9 (N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide)
![N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1252853-82-9x500.png)
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- STL028688
- N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- N-(4-bromophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
- N-(4-Bromophenyl)-2-[(3-ethyl-3,4-dihydro-4-oxothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
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- インチ: 1S/C16H14BrN3O2S2/c1-2-20-15(22)14-12(7-8-23-14)19-16(20)24-9-13(21)18-11-5-3-10(17)4-6-11/h3-8H,2,9H2,1H3,(H,18,21)
- InChIKey: LNFRFDKOZKMWFZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)NC(CSC1=NC2C=CSC=2C(N1CC)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 524
- XLogP3: 3.8
- トポロジー分子極性表面積: 115
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-0253-20μmol |
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
1252853-82-9 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-0253-5mg |
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
1252853-82-9 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-0253-30mg |
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
1252853-82-9 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6609-0253-5μmol |
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
1252853-82-9 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-0253-10μmol |
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
1252853-82-9 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-0253-15mg |
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
1252853-82-9 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-0253-2mg |
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
1252853-82-9 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-0253-25mg |
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
1252853-82-9 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6609-0253-1mg |
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
1252853-82-9 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-0253-2μmol |
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
1252853-82-9 | 2μmol |
$57.0 | 2023-09-07 |
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamideに関する追加情報
N-(4-Bromophenyl)-2-({3-Ethyl-4-Oxo-3H,4H-Thieno[3,2-D]Pyrimidin-2-Yl}Sulfanyl)Acetamide: A Comprehensive Overview
N-(4-Bromophenyl)-2-({3-Ethyl-4-Oxo-3H,4H-Thieno[3,2-D]Pyrimidin-2-Yl}Sulfanyl)Acetamide is a complex organic compound with the CAS number 1252853-82-9. This compound belongs to the class of heterocyclic compounds, specifically featuring a thienopyrimidine ring system. The structure of this molecule is characterized by a sulfanyl group attached to an acetamide moiety, which is further connected to a 4-bromophenyl group. The presence of the thienopyrimidine ring introduces unique electronic and structural properties, making this compound a subject of interest in various fields of chemistry and pharmacology.
The synthesis of this compound involves a multi-step process that typically includes the formation of the thienopyrimidine ring followed by functionalization with the sulfanyl and acetamide groups. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis of such complex molecules, ensuring higher yields and better purity. The use of microwave-assisted synthesis and catalytic processes has been particularly beneficial in streamlining the production of this compound.
One of the most notable applications of N-(4-Bromophenyl)-2-({3-Ethyl-4-Oxo-3H,4H-Thieno[3,2-D]Pyrimidin-2-Yl}Sulfanyl)Acetamide lies in its potential as a lead compound in drug discovery. The thienopyrimidine core is known for its ability to interact with various biological targets, including kinases and other enzymes. Recent studies have explored its activity against specific protein kinases, which are implicated in diseases such as cancer and inflammatory disorders. The bromophenyl group enhances the molecule's lipophilicity, improving its bioavailability and target engagement.
In addition to its pharmacological applications, this compound has also been studied for its electronic properties. The thienopyrimidine ring contributes to the molecule's conjugation, making it a potential candidate for use in organic electronics. Researchers have investigated its suitability as a component in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Preliminary results indicate that the molecule exhibits desirable charge transport properties, although further optimization may be required for practical applications.
The structural versatility of N-(4-Bromophenyl)-2-({3-Ethyl-4-Oxo-3H,4H-Thieno[3,2-D]Pyrimidin-2-Yl}Sulfanyl)Acetamide allows for extensive chemical modification. By altering substituents on the thienopyrimidine ring or the acetamide group, chemists can tailor the molecule's properties for specific applications. For instance, replacing the bromine atom with other halogens or functional groups could lead to derivatives with enhanced stability or selectivity towards particular biological targets.
From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial. Recent research has focused on assessing its biodegradability under various conditions. Results suggest that while the molecule is relatively stable under standard conditions, it can undergo hydrolysis in alkaline environments, leading to the formation of less complex byproducts. These findings are essential for ensuring safe handling and disposal practices in industrial settings.
In conclusion, N-(4-Bromophenyl)-2-({3-Ethyl-4-Oxo-3H,4H-Thieno[3,2-D]Pyrimidin-2-Yl}Sulfanyl)Acetamide represents a versatile and multifaceted compound with promising applications across diverse fields. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.
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